Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry
Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry
An In-depth Technical Guide to 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile, also known as 4-Chloro-7-azaindole-3-carbonitrile, is a heterocyclic compound of significant interest in the field of medicinal chemistry. As a derivative of the 7-azaindole scaffold, it represents a "privileged" structure—a molecular framework that is recurrently found in biologically active compounds.[1][2] The strategic placement of a chlorine atom and a nitrile group on this core makes it an exceptionally versatile building block for the synthesis of complex molecules targeting a range of therapeutic areas, most notably in oncology and inflammatory diseases.[3][4]
The pyrrolo[2,3-b]pyridine core is a bioisostere of indole, meaning it has similar physical and chemical properties that allow it to mimic indole in biological systems, often with improved pharmacological profiles such as enhanced solubility or metabolic stability.[2] This guide provides a comprehensive overview of the synthesis, characterization, and application of this key intermediate, offering field-proven insights for its effective use in drug discovery and development.
Physicochemical and Structural Characteristics
Understanding the fundamental properties of a chemical building block is paramount for its successful application in synthesis and drug design. The key characteristics of 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile are summarized below.
Core Structure and Identification
The molecule consists of a fused bicyclic system where a pyrrole ring is joined to a pyridine ring. The chlorine substituent at position 4 and the carbonitrile group at position 3 are key functional handles for synthetic elaboration.
Caption: Chemical Structure of 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile.
Quantitative Data Summary
The physical and chemical properties of the compound are essential for planning reactions, purification, and formulation.
| Property | Value | Source |
| CAS Number | 920965-87-3 | [5][6] |
| Molecular Formula | C₈H₄ClN₃ | [5] |
| Molecular Weight | 177.59 g/mol | [5] |
| Appearance | Off-white to yellow or light brown solid | [5] |
| Density (Predicted) | 1.50 ± 0.1 g/cm³ | [5] |
| pKa (Predicted) | 10.58 ± 0.40 | [5] |
| Storage | 2-8°C under inert gas (Nitrogen or Argon) | [5] |
Synthesis and Mechanistic Insight
The synthesis of 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile is a multi-step process. A common and effective laboratory-scale protocol involves the chlorination and dehydration of a precursor amide or oxime. The following protocol is adapted from established patent literature.[5]
Experimental Protocol: Synthesis
This procedure details the conversion of a precursor compound (referred to as C40 in the source literature) to the final product.[5]
Step 1: Reaction Setup
-
Suspend the precursor compound (e.g., 1H-Pyrrolo[2,3-b]pyridine-3-carboxamide or a related structure) (3.2 g, 16.4 mmol) in dichloromethane (50 mL) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.[5]
-
At room temperature (25 °C), add thionyl chloride (SOCl₂) (1.95 g, 16.4 mmol) dropwise to the suspension.
-
Expert Insight: Thionyl chloride serves a dual purpose here. It acts as a dehydrating agent to convert the amide/oxime precursor into the nitrile and as a chlorinating agent for the pyridine ring if the precursor is not already chlorinated. The reaction proceeds via the formation of a Vilsmeier-Haack type intermediate.
-
Step 2: Reflux and Reaction Monitoring
-
Heat the mixture to reflux and maintain stirring for 4 hours.[5]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
Step 3: Work-up and Neutralization
-
Upon completion, cool the reaction mixture to 25 °C.
-
Filter the mixture to collect the resulting solid.
-
Suspend the collected solid in a saturated sodium bicarbonate solution (10 mL) and stir for 15 minutes.[5]
-
Trustworthiness: This step is critical for neutralizing any excess acidic reagents like HCl or SOCl₂, ensuring the stability of the product and preventing corrosion of equipment. The effervescence of CO₂ is a visual confirmation of neutralization.
-
Step 4: Isolation and Purification
-
Collect the solid by filtration and wash thoroughly with deionized water (50 mL).
-
Dry the solid under vacuum for 2 hours.
-
Suspend the dried residue in acetonitrile (20 mL) and reflux for 1 hour.[5]
-
Expert Insight: This acetonitrile reflux step acts as a trituration or recrystallization to remove more soluble impurities, significantly enhancing the purity of the final product. This yields the target compound as a light brown solid.
-
-
Cool the suspension to 25 °C, filter the solid, and dry under reduced pressure to afford the final product (yield reported as 70%).[5]
Caption: Workflow for the synthesis of 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile.
Spectroscopic Characterization: A Self-Validating System
Confirmation of the product's identity and purity is achieved through a combination of spectroscopic techniques. The data provides a unique fingerprint for the molecule.
| Technique | Key Observations | Interpretation |
| Infrared (IR) | Major absorption peaks at 2228 cm⁻¹ , 3136, 1609, 1573 cm⁻¹[5] | The sharp peak at 2228 cm⁻¹ is highly characteristic of a nitrile (C≡N) stretching vibration. The other peaks correspond to N-H stretching, C=C, and C=N bonds within the heterocyclic rings. |
| ¹H NMR (CDCl₃) | δ: 13.1-13.3 (broad, 1H), 8.6 (s, 1H), 8.3-8.4 (d, 1H), 7.4-7.5 (d, 1H)[5] | The broad peak at high delta is typical for the pyrrole N-H proton. The other signals in the aromatic region correspond to the protons on the pyrrole and pyridine rings. |
| Mass Spec. (MS) | Molecular ion peak (M+H)⁺ of 178.2 [5] | This observed mass corresponds directly to the calculated molecular weight of the protonated molecule (C₈H₅ClN₃⁺), confirming the molecular formula. |
Note: NMR solvent can significantly impact peak positions, especially for the N-H proton.
Application in Drug Discovery: A Versatile Synthetic Platform
The true value of 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile lies in its role as a versatile intermediate for creating libraries of compounds for biological screening. The 7-azaindole scaffold is a cornerstone in the design of kinase inhibitors, which are a major class of modern cancer therapeutics.[2][7]
Strategic Importance in Kinase Inhibitor Design
Kinase inhibitors typically function by competing with ATP at the enzyme's active site. The 7-azaindole core is particularly effective at forming key hydrogen bonds within this site.
-
The 4-Chloro Position: This is a prime site for introducing diversity. The chlorine atom can be readily displaced by various nucleophiles (amines, thiols) or engaged in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to attach larger, more complex side chains.[3] These side chains are crucial for modulating potency, selectivity, and pharmacokinetic properties.
-
The 3-Carbonitrile Position: The nitrile group is a versatile functional group that can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to other heterocycles, providing another avenue for structural modification.
This dual functionality allows for a "fragment-based" or "scaffold-decorating" approach in drug design, where a proven core is elaborated upon to achieve a desired biological activity.[8] Derivatives of the 7-azaindole scaffold have shown potent activity against numerous kinases, including PI3K, FGFR4, ABL, and SRC.[7][8][9]
Caption: Role of 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile in a Drug Discovery Pipeline.
Safety, Handling, and Storage
As with any active chemical reagent, proper handling is essential to ensure laboratory safety. The following guidelines are synthesized from available Safety Data Sheets (SDS).[10][11][12][13]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, a lab coat, and safety glasses or a face shield.[13] All handling should be performed in a well-ventilated area or a chemical fume hood.[10]
-
First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[10]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[13]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[10]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[14]
-
-
Storage: Store in a tightly closed container in a cool, dry place. For long-term stability, storage at 2-8°C under an inert atmosphere (nitrogen or argon) is recommended.[5]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[10]
Conclusion
4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile is more than just a chemical intermediate; it is a strategic tool in the arsenal of the medicinal chemist. Its robust synthesis, well-characterized properties, and, most importantly, its proven utility as a scaffold for high-value therapeutic targets like protein kinases, solidify its importance in modern drug discovery.[4] A thorough understanding of its chemistry, handling, and synthetic potential enables research and development teams to accelerate the journey from a molecular concept to a potential life-saving therapeutic.
References
-
7-Azaindole Analogues as Bioactive Agents and Recent Results. (2018). PubMed. Retrieved January 7, 2026, from [Link]
-
4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile | 920965-87-3. (n.d.). J&K Scientific. Retrieved January 7, 2026, from [Link]
-
Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma. (2022). Journal of Medicinal Chemistry. Retrieved January 7, 2026, from [Link]
-
Azaindole Therapeutic Agents. (2020). PMC - NCBI. Retrieved January 7, 2026, from [Link]
-
Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. (2019). ACS Medicinal Chemistry Letters. Retrieved January 7, 2026, from [Link]
-
Rational Design, Synthesis, and Biological Evaluation of 7-Azaindole Derivatives as Potent Focused Multi-Targeted Kinase Inhibitors. (2016). Journal of Medicinal Chemistry. Retrieved January 7, 2026, from [Link]
-
Safety Data Sheet for 4-Chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine. (2025). Angene Chemical. Retrieved January 7, 2026, from [Link]
-
Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry. (n.d.). Srini Chem. Retrieved January 7, 2026, from [Link]
Sources
- 1. 7-Azaindole Analogues as Bioactive Agents and Recent Results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. srinichem.com [srinichem.com]
- 4. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Applications in Medicinal Chemistry and its Improved Synthesis_Chemicalbook [chemicalbook.com]
- 5. 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile CAS#: 920965-87-3 [m.chemicalbook.com]
- 6. jk-sci.com [jk-sci.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. fishersci.com [fishersci.com]
- 11. static.cymitquimica.com [static.cymitquimica.com]
- 12. ald-pub-files.oss-cn-shanghai.aliyuncs.com [ald-pub-files.oss-cn-shanghai.aliyuncs.com]
- 13. angenechemical.com [angenechemical.com]
- 14. capotchem.cn [capotchem.cn]
